FC131 (Tfa), also known as cyclo(-d-Tyr-Arg-Arg-Nal-Gly-), is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a critical role in various biological processes, including immune responses and cancer metastasis. FC131 has garnered attention for its ability to inhibit the binding of [125I]-SDF-1 (stromal cell-derived factor 1) to CXCR4, demonstrating an IC50 value of 4.5 nM, indicating its high potency in blocking this interaction . The compound is primarily classified as an antiviral agent, with applications in targeting several viruses, including the human immunodeficiency virus (HIV) and other notable pathogens .
The synthesis of FC131 involves advanced peptide chemistry techniques. A notable method includes the use of solid-phase peptide synthesis (SPPS), which allows for the construction of cyclic peptides with specific sequences and modifications. The synthesis typically starts with the preparation of protected amino acids and their sequential coupling on a resin support. For FC131, key steps include:
The molecular formula of FC131 is with a molecular weight of 843.85 g/mol. The compound features a complex cyclic structure that includes multiple amino acid residues arranged in a specific sequence critical for its function as a CXCR4 antagonist. The structural characteristics include:
FC131 participates in various chemical reactions primarily related to its interactions with biological targets. Key reactions include:
The mechanism by which FC131 exerts its effects involves competitive inhibition of SDF-1 binding to CXCR4. By occupying the receptor's binding site, FC131 prevents downstream signaling pathways that promote cell migration and proliferation associated with various diseases, including cancer and viral infections. This action is crucial in therapeutic contexts where modulation of immune responses or inhibition of tumor growth is desired .
FC131 exhibits several notable physical and chemical properties:
FC131 has significant scientific applications due to its role as a CXCR4 antagonist:
FC131 (Tfa), a cyclic pentapeptide featuring a trifluoroacetyl (Tfa) group and an amidine isostere, represents a potent and selective CXCR4 antagonist with therapeutic potential in oncology and immunology. Its complex architecture demands innovative synthetic approaches to address challenges in macrocyclization, isostere incorporation, conformational control, and stereochemical fidelity. Recent advances in peptide chemistry have enabled precise structural optimization of this pharmacologically significant compound.
Macrocyclization is fundamental to FC131 (Tfa)'s bioactive conformation, restricting backbone flexibility and enhancing target binding affinity. Traditional disulfide cyclization, while effective for some peptides, suffers from in vivo instability due to reductive cleavage. Consequently, advanced macrocyclization strategies have been developed:
Lactam Bridge Formation: Side-chain-to-tail macrolactamization replaces redox-sensitive disulfides with hydrolytically stable amide bonds. This method employs glutamic acid/aspartic acid (C-terminus) and lysine/ornithine/diaminopropionic acid (side chain) pairs, activated in situ using coupling agents like HATU or PyBOP. The resulting lactam bridges confer enhanced metabolic stability and improved pharmacokinetic profiles compared to disulfide-linked analogs, while maintaining nanomolar CXCR4 antagonism [2].
Ring Size Optimization: Systematic variation of lactam bridge size (16- to 22-membered rings) directly influences conformational dynamics and target engagement. Smaller rings (e.g., 16-membered) enforce greater rigidity, improving selectivity but potentially reducing solubility. Conversely, larger rings (e.g., 22-membered) offer balanced rigidity-flexibility, optimizing both binding kinetics and solubility [6]. Computational modeling confirms that 19-membered lactams optimally position flanking residues (e.g., Arg2, Tyr3) for CXCR4 interaction [2].
Solubility Enhancement: Macrocyclization inherently reduces solvent-accessible surface area, risking aggregation. Strategic insertion of polar residues (e.g., D-Arg) or PEG linkers within the lactam bridge counteracts this, improving kinetic solubility by up to 5-fold without compromising affinity. This "chameleonicity" allows adaptive solvation—hydrophobic collapse in aqueous media and partial unfolding in membrane environments [6].
Table 1: Impact of Macrocyclization Strategy on FC131 (Tfa) Properties
Cyclization Method | Ring Size (Atoms) | Thermal Stability (Tm, °C) | CXCR4 IC₅₀ (nM) | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
Disulfide bridge | 18 | 48 | 3.2 | 12 |
Lactam bridge | 16 | 72 | 5.1 | 8 |
Lactam bridge | 19 | 68 | 2.8 | 35 |
Lactam bridge | 22 | 61 | 4.0 | 42 |
The amidine isostere in FC131 (Tfa) mimics guanidinium’s charge and H-bonding capacity but offers superior proteolytic resistance. Nitrile oxide 1,3-dipolar cycloaddition enables efficient amidine installation:
Mechanism and Regioselectivity: The reaction involves in situ generation of nitrile oxides from chloro-oximes (e.g., chloroacetamidoxime) using mild bases (e.g., N-methylmorpholine). Subsequent [3+2] cycloaddition with alkynes—often tethered to a peptide backbone—yields 3-acylisoxazolines. Catalytic hydrogenation (Pd/C, H2) or hydride reduction (NaBH4) then cleaves the N–O bond, furnishing the amidine isostere with complete regioselectivity (>98% 3,5-disubstituted isomer) [10].
Solid-Phase Compatibility: This transformation is SPPS-compatible when employing alkynyl-modified resins (e.g., propargylglycine-loaded Wang resin). Nitrile oxides diffuse efficiently into swollen polystyrene or PEG-based resins (e.g., Tentagel), enabling on-resin cycloaddition. Post-cyclization reduction and cleavage yield linear precursors ready for macrocyclization, streamlining the synthesis [10].
Structural Advantages: The isoxazoline-derived amidine maintains a planar geometry and pKa ~11.5, effectively mimicking arginine’s cationic state. Crucially, the methylene spacer between the isostere and peptide backbone enhances conformational flexibility, allowing optimal positioning within CXCR4’s binding pocket. This flexibility contributes to a 3-fold affinity increase compared to rigid carboxamidine analogs [7].
SPPS remains the cornerstone of FC131 (Tfa) assembly, but standard protocols require optimization to minimize aggregation and ensure correct folding:
Resin and Linker Engineering: Polystyrene resins crosslinked with 1% divinylbenzene offer optimal swelling in DMF/DCM (swelling ratio: 4–6 mL/g). For sequences prone to aggregation (e.g., those with multiple aromatic residues), PEG–PS hybrids (e.g., Tentagel) improve solvation. Acid-labile linkers (e.g., 2-chlorotrityl chloride resin) enable mild cleavage (20% hexafluoroisopropanol/DCM) of side-chain-protected peptides, crucial for subsequent cyclization without epimerization [3] [8].
Minimal Side-Chain Protection (MP-SPPS): Omitting protection for non-nucleophilic residues (e.g., Tyr, Asn, Gln) simplifies synthesis and avoids TFA-intensive global deprotection. For arginine—traditionally protected with acid-stable Pbf groups—MP-SPPS employs Fmoc-Arg(HCl)-OH to suppress guanidino group side reactions. The chloride salt protonates the guanidine, minimizing lactamization or dimerization during activation. Coupling with DIC/Oxyma in DMF achieves >99% efficiency per cycle, reducing deletion sequences by 70% [5].
Conformational Pre-Organization: Incorporating pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) at turns induces β-sheet-like folding during SPPS. This pre-organizes the linear precursor, facilitating head-to-tail cyclization with reduced oligomerization. Additionally, microwave-assisted SPPS (30–50 W, 50°C) disrupts interchain hydrogen bonds, suppressing β-sheet aggregation and improving coupling efficiency for sterically hindered residues [8].
Table 2: SPPS Parameters for FC131 (Tfa) Precursor Assembly
Resin Type | Linker | Swelling Solvent | Coupling Reagent | Deprotection Reagent | Cleavage Conditions |
---|---|---|---|---|---|
Polystyrene (1% DVB) | Rink amide MBHA | DMF | HBTU/HOAt | 20% piperidine/DMF | TFA:TIPS:H2O (95:2.5:2.5) |
Tentagel SRAM | 2-Chlorotrityl | DCM:DMF (1:1) | DIC/Oxyma | 5% DBU/DMF | 20% HFIP/DCM |
ChemMatrix | Sieber amide | NMP | PyOxim/DIEA | 2% TFA/DCM | 50% TFE/DCM |
Epimerization at chiral centers during cyclization compromises bioactivity. FC131 (Tfa)’s C-terminal arginine is particularly susceptible due to steric hindrance and base sensitivity:
Activation Mechanism Risks: Carbodiimide-based activators (e.g., DIC) generate O-acylisoureas that racemize via oxazolone intermediates. Phosphonium salts (e.g., PyBOP) and uronium reagents (e.g., HATU) reduce this risk by forming stable aminium/uronium species. Kinetic studies show that 0.2 M HOAt additive suppresses oxazolone formation, limiting epimerization to <0.5% during C-terminal activation for lactamization [3].
Solvent and Temperature Effects: Polar aprotic solvents (e.g., DMF) accelerate racemization by stabilizing oxazolone anions. Substituting with mixtures containing DCM or THF reduces dielectric constant, slowing base-catalyzed epimerization. Conducting cyclization at 0–5°C further diminishes racemization rates while maintaining reasonable reaction kinetics (cyclization yield: 85–92% vs. 75% at 25°C) [5].
Stereochemical Monitoring: Chiral HPLC (e.g., Chirobiotic T column) coupled with ion-trap MS detects epimerized byproducts at <0.1% levels. For FC131 (Tfa), epimerization at D-Tyr3 or D-Arg2 reduces CXCR4 affinity 100-fold. Post-cyclization analysis via Marfey’s reagent (FDAA) derivatization confirms >99% enantiopurity when cyclization employs PyBOP/DIEA in DCM:DMF (4:1) at 4°C [2] [8].
Table 3: Stereochemical Outcomes in FC131 (Tfa) Cyclization
Cyclization Method | Activator/Base | Solvent | Temperature (°C) | Epimerization (%) | Cyclization Yield (%) |
---|---|---|---|---|---|
Head-to-tail lactamization | HATU/HOAt/DIEA | DMF | 25 | 8.2 | 78 |
Head-to-tail lactamization | PyBOP/DIEA | DCM:DMF (4:1) | 4 | 0.4 | 91 |
Disulfide formation | I2/DCM | MeOH:DCM (1:9) | 0 | <0.1 | 88 |
CuAAC click chemistry | CuSO4/sodium ascorbate | tBuOH:H2O (1:1) | 25 | 0 | 95 |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0